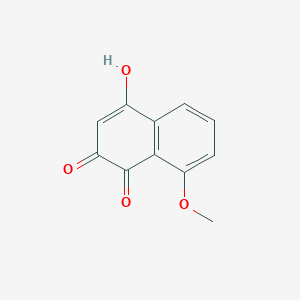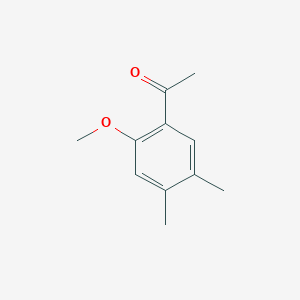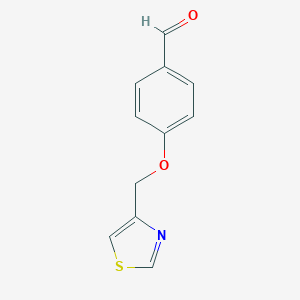![molecular formula C13H12N2O4 B184372 Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- CAS No. 110284-76-9](/img/structure/B184372.png)
Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, also known as DMPO-benzaldehyde, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-ehyde has been extensively studied for its potential applications in various scientific fields. It has been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to detect and study reactive oxygen species (ROS) and free radicals. This compoundehyde has also been used as a fluorescent probe to detect lipid peroxidation in cells and tissues. Additionally, this compoundehyde has been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-ehyde acts as a spin trap by reacting with free radicals and ROS to form stable adducts. The adducts can then be detected and studied using EPR spectroscopy. As a fluorescent probe, this compoundehyde reacts with lipid peroxides to form fluorescent products, which can be detected using fluorescence microscopy. The anti-cancer activity of this compoundehyde is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compoundehyde has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compoundehyde.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-ehyde is a useful tool for studying free radicals and ROS in vitro. It is easy to synthesize and has a high yield. However, this compoundehyde is not suitable for in vivo studies due to its potential toxicity and lack of selectivity.
Direcciones Futuras
There are several future directions for Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-ehyde research. One potential area of study is its use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action and potential side effects of this compoundehyde in cancer cells. Additionally, this compoundehyde could be further developed as a spin trap for studying free radicals and ROS in vivo. Finally, the potential use of this compoundehyde as a fluorescent probe for detecting lipid peroxidation in vivo warrants further investigation.
Conclusion:
This compoundehyde is a versatile chemical compound that has potential applications in various scientific fields. Its ability to act as a spin trap and fluorescent probe make it a useful tool for studying free radicals and ROS in vitro. Additionally, its potential as an anti-cancer agent warrants further investigation. However, further studies are needed to fully understand the biochemical and physiological effects of this compoundehyde and its potential side effects.
Propiedades
Número CAS |
110284-76-9 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H12N2O4/c1-17-11-7-12(18-2)15-13(14-11)19-10-6-4-3-5-9(10)8-16/h3-8H,1-2H3 |
Clave InChI |
OLJJNJSCMNETTB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)


![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)





![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

